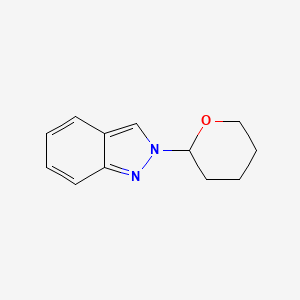

2-(Tetrahydro-2H-pyran-2-yl)-2H-indazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

2-(oxan-2-yl)indazole |

InChI |

InChI=1S/C12H14N2O/c1-2-6-11-10(5-1)9-14(13-11)12-7-3-4-8-15-12/h1-2,5-6,9,12H,3-4,7-8H2 |

InChI Key |

YYIZZXYIXXRAHF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)N2C=C3C=CC=CC3=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategization for 2 Tetrahydro 2h Pyran 2 Yl 2h Indazole Derivatives

General Approaches to Indazole Scaffold Construction Relevant to 2-Substituted Isomers

The foundational step in synthesizing 2-(tetrahydro-2H-pyran-2-yl)-2H-indazole is the construction of the bicyclic indazole ring system. A variety of both traditional and contemporary methods are available for this purpose, with a growing emphasis on catalytic efficiency and environmentally benign processes. benthamdirect.com

Classical and Modern Cyclization Routes for Indazole Ring Formation

Classical methods for indazole synthesis often involve condensation and cyclization reactions. For instance, the Fischer indole synthesis, when adapted, can produce indazoles. Another historical approach is the Davis-Beirut reaction.

Modern synthetic routes offer improvements in terms of yield, substrate scope, and reaction conditions. nih.gov These include transition-metal-catalyzed cross-coupling reactions, such as palladium-catalyzed intramolecular C-N bond formation. organic-chemistry.org One-pot, multi-component reactions have also been developed, providing an efficient pathway to substituted indazoles. For example, a copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) can yield 2H-indazoles. organic-chemistry.org Other modern strategies involve [3+2] cycloaddition reactions of arynes with diazo compounds or hydrazones. organic-chemistry.org

Catalyst-Based Synthesis Approaches (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis is central to many modern indazole syntheses, enhancing both efficiency and selectivity. benthamdirect.com Transition metals like palladium, copper, and rhodium are widely used. benthamdirect.comnih.gov Palladium catalysts are effective for direct C-H functionalization and intramolecular amination reactions to form the indazole ring. nih.govorganic-chemistry.org Copper-catalyzed reactions are also prevalent, particularly in Ullmann-type couplings and multicomponent reactions. organic-chemistry.orgthieme-connect.com Cobalt and Rhenium catalysts have been employed for the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.gov

Organocatalysis provides a metal-free alternative for indazole synthesis. For instance, organophosphorus compounds can mediate reductive cyclization to form 3-amino-2H-indazoles. nih.gov

Green Chemistry Principles in Indazole Synthesis

The application of green chemistry principles to indazole synthesis aims to reduce the environmental impact of chemical processes. benthamdirect.com This includes the use of sustainable and environmentally friendly approaches. rsc.org For example, copper oxide nanoparticles supported on activated carbon have been used as a heterogeneous catalyst for the synthesis of 2H-indazoles in the green solvent PEG-400. acs.org Ultrasound-assisted synthesis under neat conditions has also been reported as a greener alternative. nih.gov Furthermore, visible-light-mediated, metal- and hydrogen-source-free deoxygenative cyclization of o-carbonyl azobenzene (B91143) offers a sustainable route to 2H-indazoles. rsc.org

Regioselective N-Functionalization of the Indazole Core

A critical challenge in the synthesis of this compound is the control of regioselectivity, as indazole has two reactive nitrogen atoms (N-1 and N-2).

Differentiating N-1 and N-2 Regioisomers in Indazole Alkylation and Arylation

Alkylation of the indazole ring typically produces a mixture of N-1 and N-2 isomers. beilstein-journals.org The ratio of these isomers is influenced by several factors, including the solvent, base, and the nature of the electrophile. nih.gov Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net As a result, reactions under thermodynamic control often favor the N-1 isomer. acs.org In contrast, kinetic control can lead to the formation of the N-2 isomer. nih.gov Spectroscopic methods, such as NMR, are crucial for distinguishing between the N-1 and N-2 isomers. nih.govsemanticscholar.org

| Factor | Favors N-1 Isomer | Favors N-2 Isomer |

| Reaction Control | Thermodynamic | Kinetic |

| Solvent | Aprotic | Protic |

| Base | Strong, hindered | Weaker, smaller |

Strategies for Achieving Regioselectivity towards the 2H-Indazole Isomer

Several strategies have been developed to selectively synthesize the N-2 substituted indazole isomer. One approach is to use directing groups. For instance, a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to protect the N-2 position and direct lithiation to the C-3 position. nih.gov

Catalysis can also play a key role in achieving N-2 selectivity. For example, TfOH has been shown to catalyze the highly regioselective N-2 alkylation of indazoles with diazo compounds. rsc.org Palladium-catalyzed reactions have also been developed for the regioselective synthesis of 2-aryl-substituted 2H-indazoles. organic-chemistry.org

The Mitsunobu reaction offers another route to N-2 alkylation. The reaction of an indazole with an alcohol under Mitsunobu conditions often shows a preference for the formation of the N-2 regioisomer. nih.govd-nb.info

For the specific introduction of the tetrahydropyranyl group, direct alkylation methods have been developed. Gallium/aluminum- and aluminum-mediated direct alkylation reactions of indazoles can achieve regioselective nucleophilic substitution at the N-2 position. researchgate.netmdpi.com

| Strategy | Description |

| Directed Protection | Use of protecting groups like SEM to direct functionalization. nih.gov |

| Catalysis | Employment of catalysts like TfOH or Palladium complexes to favor N-2 substitution. organic-chemistry.orgrsc.org |

| Mitsunobu Reaction | Reaction with an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate, often favoring the N-2 isomer. nih.govd-nb.info |

| Direct Alkylation | Use of specific mediators like Gallium/Aluminum for direct N-2 alkylation. researchgate.netmdpi.com |

Introduction and Manipulation of the Tetrahydro-2H-pyran-2-yl (THP) Group

The Tetrahydro-2H-pyran-2-yl (THP) group is a widely utilized protecting group in organic synthesis, valued for its ease of introduction, stability under a range of conditions, and straightforward removal. Its application extends to the protection of various functional groups, including the nitrogen atoms within heterocyclic structures like indazole.

The THP group serves as an effective protecting group for the nitrogen atoms in heterocycles such as indazoles. researchgate.netresearchgate.net The protection is typically achieved by reacting the N-H bond of the indazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. This reaction forms a stable acetal (B89532) linkage, effectively masking the reactivity of the nitrogen atom.

The key advantages of using THP as a protecting group include:

Stability: The THP-protected indazole is stable to strongly basic conditions, organometallic reagents, and nucleophilic attack, allowing for selective modifications at other positions of the indazole ring.

Ease of Introduction: The protection reaction is generally high-yielding and proceeds under mild conditions.

Facile Cleavage: The THP group can be readily removed under acidic conditions, such as treatment with aqueous HCl or trifluoroacetic acid (TFA), to regenerate the free N-H group. nih.gov

Several methodologies exist for the N2-selective protection of indazoles with groups like THP. researchgate.netresearchgate.net Under mildly acidic conditions, regioselective protection at the N2 position can be achieved. researchgate.net This selectivity is crucial as the biological activity and chemical reactivity of N1- and N2-substituted indazole isomers can differ significantly.

The synthesis of this compound is fundamentally an N-alkylation reaction. The regioselectivity of indazole alkylation is a well-studied area, as it typically yields a mixture of N1 and N2 isomers. researchgate.netbeilstein-journals.orgnih.gov The outcome is influenced by factors such as the nature of the alkylating agent, the base, the solvent, and the substituents on the indazole ring. researchgate.netnih.gov

While direct alkylation with a pre-formed halo-tetrahydropyran is one possible route, the more common and efficient method involves the acid-catalyzed reaction of indazole with 3,4-dihydro-2H-pyran (DHP). This reaction can be considered a specialized form of N-alkylation. The regioselectivity towards the N2 position can be influenced by the reaction conditions. For instance, selective N2-alkylation of 1H-indazoles has been achieved using catalysts like trifluoromethanesulfonic acid or copper(II) triflate. organic-chemistry.orgorganic-chemistry.org DFT calculations have been used to understand the mechanistic pathways, suggesting that chelation and non-covalent interactions can drive the regioselectivity towards either N1 or N2 products depending on the reagents used. nih.gov

Table 1: Comparison of Conditions for Regioselective N-Alkylation of Indazoles

| Alkylating Agent | Catalyst/Base | Solvent | Major Isomer | Reference |

|---|---|---|---|---|

| Alkyl Bromide | NaH | THF | N1 | nih.gov |

| Alkyl 2,2,2-trichloroacetimidates | TfOH or Cu(OTf)₂ | Dichloromethane | N2 | organic-chemistry.org |

| Diazo compounds | TfOH | Dichloromethane | N2 | researchgate.net |

| Alcohols (Mitsunobu) | DEAD, PPh₃ | THF | N2 | nih.gov |

Multi-Component and One-Pot Synthetic Sequences for Complex Derivatives

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. rsc.org These strategies are highly valuable for creating libraries of complex indazole derivatives for drug discovery.

Several one-pot methods have been developed for the synthesis of 2H-indazoles. acs.orgnih.govmdc-berlin.deorganic-chemistry.orgresearchgate.net A common approach involves the condensation of an ortho-nitrobenzaldehyde with a primary amine, followed by a reductive cyclization. nih.govorganic-chemistry.orgresearchgate.net This sequence allows for the direct installation of the N2-substituent. For instance, a one-pot synthesis using tri-n-butylphosphine as the reducing agent can produce a variety of N2-alkyl and N2-aryl indazoles. acs.orgnih.govorganic-chemistry.org

Another powerful one-pot, three-component strategy involves the copper-catalyzed reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org This method benefits from a broad substrate scope and high tolerance for various functional groups.

Once the this compound core is synthesized, it can serve as a building block in further multi-component reactions. For example, N-substituted vinylindazoles can participate in one-pot, three-component 1,3-dipolar cycloaddition reactions to generate complex spiropyrrolidine structures. beilstein-journals.orgbeilstein-journals.orgrsc.org

Optimization of Reaction Conditions and Yields in the Synthesis of this compound and Analogs

Optimizing the synthesis of 2-(THP)-2H-indazole primarily involves fine-tuning the conditions for the THP protection step to maximize yield and regioselectivity. Key parameters for optimization include the choice of acid catalyst, solvent, temperature, and stoichiometry.

Catalyst Selection: A variety of acidic catalysts can be employed, ranging from strong protic acids like p-toluenesulfonic acid (TsOH) and trifluoromethanesulfonic acid (TfOH) to Lewis acids. The choice of catalyst can significantly impact the reaction rate and selectivity.

Solvent Effects: The reaction is typically carried out in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). However, greener and more sustainable methods have been developed. A notable example is the use of water as a solvent, with a surfactant like Tween 20 added to form micelles. researchgate.net This aqueous protocol allows the reaction to proceed smoothly at room temperature with only a slight excess of DHP, offering moderate to good yields. researchgate.net

Reaction Stoichiometry and Temperature: Generally, a small excess of 3,4-dihydro-2H-pyran is used to drive the reaction to completion. The reaction is often performed at room temperature, highlighting the mildness of the procedure.

A study comparing different bases for THP protection found that inorganic bases like NaHCO₃ in water could provide high yields (87%) of the desired product, while organic bases tended to produce mixtures of N1 and N2 isomers. rroij.com

Table 2: Optimization of THP Protection of Indazole

| Catalyst/Base | Solvent | Temperature | DHP (Equivalents) | Yield | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid | Water / Tween 20 | Room Temp. | 1.2 | Moderate to Good | researchgate.net |

| NaHCO₃ | Water | Not specified | Not specified | 87% | rroij.com |

| Triethylamine | Not specified | Not specified | Not specified | Mixture (60% N1) | rroij.com |

| Diisopropylamine | Not specified | Not specified | Not specified | Mixture (65% N1) | rroij.com |

By carefully selecting and optimizing these reaction parameters, chemists can achieve efficient and regioselective synthesis of this compound and its analogs, paving the way for their exploration in various scientific fields.

Chemical Reactivity and Transformation Studies of 2 Tetrahydro 2h Pyran 2 Yl 2h Indazole

Electrophilic Aromatic Substitution Reactions on the Indazole Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, allowing for the introduction of various functional groups onto the ring. fiveable.mewikipedia.org In 2-substituted-2H-indazoles, the substitution pattern is influenced by the electronic properties of the indazole nucleus and the nature of the substituent at the N-2 position.

The introduction of halogen, nitro, and sulfo groups onto the 2H-indazole framework provides valuable intermediates for further synthetic manipulations.

Halogenation: The direct halogenation of 2-substituted 2H-indazoles can be achieved with high regioselectivity. researchgate.net Metal-free methods employing N-halosuccinimides (NXS) are efficient for this purpose. researchgate.netnih.gov For instance, the reaction of 2-phenyl-2H-indazole with N-bromosuccinimide (NBS) in ethanol (B145695) at elevated temperatures yields the 3-bromo derivative in excellent yield. nih.gov The reaction conditions can be tuned to achieve mono- or poly-halogenation. researchgate.netnih.gov Dihalogenated products can be synthesized by adjusting the stoichiometry of the halogenating agent and the reaction conditions. nih.gov Ultrasound-assisted bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has also been reported as a mild and rapid method for C-3 bromination. nih.gov

| Substrate | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Phenyl-2H-indazole | NBS (1.0 equiv.) | Ethanol | 50 | 3-Bromo-2-phenyl-2H-indazole | 97 | researchgate.net |

| 2-Phenyl-2H-indazole | NCS (1.3 equiv.) | H₂O | 95 | 3-Chloro-2-phenyl-2H-indazole | 96 | nih.gov |

| 2-Phenyl-2H-indazole | DBDMH (1.0 equiv.) | Ethanol | 40 | 3-Bromo-2-phenyl-2H-indazole | 91 | nih.gov |

Nitration: The nitration of the 2H-indazole system can be directed to different positions depending on the reagents used. An iron-promoted method using Fe(NO₃)₃·9H₂O as the nitro source has been developed for the C-3 nitration of 2H-indazoles. researchgate.netscispace.com This reaction is believed to proceed through a radical mechanism. researchgate.netscispace.com In contrast, employing a combination of Fe(NO₃)₃·9H₂O and Zn(OTf)₂ can lead to site-selective nitration at the C-7 position of the indazole ring. rsc.org The choice of catalytic system is therefore crucial in directing the regiochemical outcome of the nitration reaction.

Sulfonation: While classical sulfonation using fuming sulfuric acid is a common method for many aromatic systems, modern approaches have been developed for indazoles. wikipedia.orgyoutube.com A regioselective electrochemical method for the C-3 sulfonylation of 2H-indazoles has been reported. researchgate.net This transition-metal-free process utilizes various sulfonyl hydrazides as the sulfonyl source, offering a clean and efficient pathway to 3-sulfonyl-2H-indazole derivatives under ambient conditions. researchgate.net

Alkylation: The N-2 position in 2-(Tetrahydro-2H-pyran-2-yl)-2H-indazole is already alkylated by the THP group. However, alkylation at the carbon framework, particularly at the C-3 position, is a significant transformation. A direct radical alkylation of 2H-indazoles at the C-3 position has been achieved using a Ag(I)/Na₂S₂O₈ system with substituted Hantzsch esters serving as radical reservoirs. rsc.org This method demonstrates good functional group tolerance and provides versatile 3-alkyl-2H-indazole derivatives efficiently. rsc.org It is important to note that direct N-alkylation of unprotected 1H-indazoles often yields a mixture of N-1 and N-2 isomers, highlighting the utility of protecting groups like THP for directing reactivity. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Acylation: The introduction of an acyl group at the C-3 position of the 2H-indazole ring has been accomplished through several methodologies. A nickel-catalyzed reaction using aldehydes as the acyl source in the presence of tert-butyl hydroperoxide (TBHP) provides a direct route to 3-acyl-2H-indazoles. nih.gov This reaction is proposed to proceed via a radical pathway. nih.gov A similar transformation can be achieved under metal-free conditions, also using aldehydes as the acylating agents. researchgate.net Additionally, a silver-catalyzed protocol for direct C-3 acylation has been developed. rsc.org

| Substrate | Acyl Source | Catalyst/Promoter | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Phenyl-2H-indazole | Benzaldehyde | NiBr₂/PivOH | TBHP, 1,4-Dioxane, 100 °C | 91 | nih.gov |

| 2-Phenyl-2H-indazole | Heptanal | AgNO₃/Na₂S₂O₈ | DCE, 80 °C | 85 | rsc.org |

| 2-Phenyl-2H-indazole | Benzaldehyde | None (Metal-free) | TBHP, DCE, 110 °C | 82 | researchgate.net |

Oxidation and Reduction Chemistry of the Indazole and Tetrahydropyran (B127337) Moieties

The oxidation and reduction reactions of this compound can involve either the indazole core, its substituents, or the THP protecting group.

The THP moiety is generally stable under a wide range of oxidative and reductive conditions, making it an effective protecting group. However, it can be cleaved under acidic conditions to regenerate the N-H indazole.

Regarding the indazole system, functional groups attached to the ring can be readily transformed. For example, a nitro group on the indazole ring can be reduced to an amino group using standard reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride. This transformation is key to synthesizing amino-indazole derivatives.

Oxidation of the indazole ring itself can lead to the formation of 2H-indazole N-oxides. escholarship.org These N-oxides are considered competent intermediates in certain cyclization reactions and can be isolated under mild conditions. escholarship.org Subsequent deoxygenation of these N-oxides, a reductive process, can regenerate the parent 2H-indazole. escholarship.org

Cross-Coupling Reactions and Heterocyclic Annulations

Modern cross-coupling reactions have become indispensable tools for C-C and C-N bond formation, significantly expanding the synthetic utility of the indazole scaffold.

N-Arylation: While the N-2 position of the title compound is occupied, N-arylation reactions are fundamental to the synthesis of the broader class of 2-aryl-2H-indazoles. Copper-catalyzed N-arylation of 1H-indazoles with aryl halides is a well-established method that often shows good regioselectivity for the N-2 position under specific ligand and base conditions. organic-chemistry.orgwipo.int Palladium-catalyzed intramolecular amination has also been employed to synthesize various 2-aryl-2H-indazoles. organic-chemistry.org

C-H Arylation: Direct C-H arylation offers an atom-economical approach to functionalizing the indazole core. Palladium-catalyzed C-3 arylation of 2H-indazoles with aryl halides has been successfully demonstrated, providing a direct route to 2,3-diaryl indazoles. nih.gov Notably, these reactions can sometimes be performed in water, enhancing their green chemistry credentials. researchgate.netfigshare.com In addition to the indazole core, C-H activation can also be directed to substituents. For instance, manganese-catalyzed ortho-C-H alkenylation of 2-arylindazoles has been reported, showcasing functionalization of the N-2 substituent. nih.gov

Functionalized 2H-indazoles serve as precursors for the construction of more complex fused heterocyclic systems, often through ring-forming reactions.

A key example is the reductive cyclization of 3-nitro-2H-indazoles. The nitro group can be reduced to an amino group, which can then participate in an intramolecular cyclization to form fused systems like benzimidazoindazoles. researchgate.netscispace.com This strategy demonstrates the utility of first functionalizing the indazole core via electrophilic substitution, followed by a ring-forming annulation reaction.

Furthermore, intramolecular C-H arylation, where the arylating partner is tethered to the indazole, represents a powerful method for constructing fused polycyclic aromatic systems. beilstein-journals.org These reactions, typically catalyzed by palladium, create new rings by forming a C-C bond between the indazole core and the tethered aryl group. beilstein-journals.org

Mechanistic Investigations of Key Transformations

The chemical behavior of this compound is largely defined by the lability of the N-tetrahydropyranyl (THP) bond. The THP group serves as a protecting group for the indazole nitrogen, and its cleavage is a primary and crucial transformation. Mechanistic studies have focused on understanding the pathways of this deprotection, as well as other skeletal transformations the molecule can undergo.

Acid-Catalyzed Deprotection Mechanism

The most fundamental transformation of this compound is the acid-catalyzed cleavage of the THP group to regenerate the parent 2H-indazole. This reaction proceeds via a well-understood acetal (B89532) hydrolysis mechanism. total-synthesis.com The process is initiated by the protonation of the pyran oxygen atom by an acid catalyst. This activation step makes the C-N bond more susceptible to cleavage.

The key steps of the mechanism are as follows:

Protonation: The ether oxygen of the tetrahydropyranyl ring is protonated by an acid catalyst (e.g., HCl, TsOH, TFA), forming an oxonium ion. total-synthesis.comnih.gov This enhances the leaving group ability of the indazole moiety.

Ring Opening/Carbocation Formation: The C-O bond within the pyran ring cleaves, leading to the formation of a resonance-stabilized carbocation intermediate. This cation is stabilized by the adjacent oxygen atom. total-synthesis.com

Nucleophilic Attack: A nucleophile, typically the solvent such as water or an alcohol, attacks the carbocation.

Deprotonation and Product Formation: The final step involves deprotonation of the attacking nucleophile to yield the deprotected 2H-indazole and a hemiacetal byproduct, which is in equilibrium with its open-chain form (5-hydroxypentanal). The acid catalyst is regenerated in this step. total-synthesis.com

The lability of the THP group under acidic conditions is a defining feature of its chemistry. Various acidic systems have been employed to effect this transformation, highlighting the generality of this mechanistic pathway.

| Acid Catalyst | Solvent System | Notes | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (CH₂Cl₂) | Effective at low concentrations (e.g., 2%), often in the presence of scavengers. | nih.gov |

| p-Toluenesulfonic acid (TsOH) | Alcoholic solvents (e.g., Methanol, Ethanol) | A common and effective catalyst for THP cleavage. | nih.gov |

| Pyridinium p-toluenesulfonate (PPTS) | Alcoholic solvents | A milder form of TsOH, useful for substrates sensitive to stronger acids. | nih.gov |

| Hydrochloric acid (HCl) | Aqueous or alcoholic solutions | A strong acid that readily facilitates deprotection. Can be inadvertently generated during hydrogenation reactions using commercial Pd/C. | nih.govresearchgate.net |

| Bismuth triflate (Bi(OTf)₃) | Solvent-free | A Lewis acid catalyst that is insensitive to small amounts of moisture. | organic-chemistry.org |

Phototransposition to Benzimidazole Derivatives

Beyond simple deprotection, this compound has been shown to undergo more complex skeletal transformations. One such key transformation is a phototransposition reaction. When irradiated, N2-protected indazoles, including the THP-protected variant, can rearrange to form N-protected benzimidazoles. researchgate.net

Cleavage under Reductive Hydrogenation Conditions

An interesting mechanistic observation is the cleavage of the THP group under conditions not typically designed for acetal hydrolysis, such as Pd/C-catalyzed hydrogenation. researchgate.net The mechanism is not a direct hydrogenolysis of the C-N bond. Instead, it is ascribed to the presence of trace amounts of acidic impurities, specifically HCl, in commercial Palladium on carbon (Pd/C) catalysts. researchgate.net

The proposed mechanism involves the following:

Acid Generation: Residual palladium chloride (PdCl₂) in the catalyst reacts with the hydroxylic solvent (e.g., ethanol) to generate small quantities of HCl.

Acid-Catalyzed Cleavage: This in-situ generated HCl then acts as the catalyst for the standard acid-catalyzed deprotection mechanism, as described previously, via transacetalization with the alcohol solvent. researchgate.net

This finding is significant as it highlights that the stability of the THP group is highly dependent on the purity of the reagents and the reaction environment, with trace acid being sufficient to catalyze its removal.

| Transformation | Key Mechanistic Feature | Intermediate(s) | Typical Conditions | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Deprotection | Protonation of acetal oxygen followed by C-O bond cleavage. | Oxonium ion, Resonance-stabilized carbocation | Protic or Lewis acids (TFA, TsOH, HCl) in various solvents. | total-synthesis.comnih.gov |

| Phototransposition | Photochemical rearrangement of the indazole skeleton. | Not fully elucidated, may involve nitrene or diradical species. | UV irradiation. | researchgate.net |

| Cleavage during Hydrogenation | In-situ generation of HCl from catalyst impurities. | Oxonium ion, Resonance-stabilized carbocation | Pd/C, H₂, in an alcohol solvent (e.g., Ethanol). | researchgate.net |

Structural Elucidation and Conformational Analysis Methodologies for 2 Tetrahydro 2h Pyran 2 Yl 2h Indazole

Advanced Spectroscopic Techniques for Structure Determination

Spectroscopic methods are fundamental in confirming the identity and structure of 2-(Tetrahydro-2H-pyran-2-yl)-2H-indazole. These techniques provide detailed information on the molecule's connectivity, molecular weight, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. It confirms the N-2 substitution on the indazole ring and characterizes the stereochemistry of the tetrahydropyran (B127337) (THP) moiety.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each proton. The indazole protons typically appear in the aromatic region (δ 7.0-8.5 ppm). A key indicator of N-2 substitution is the chemical shift of the H-3 proton, which usually appears as a distinct singlet. The protons of the THP ring are observed in the aliphatic region (δ 1.5-4.0 ppm). The proton at the anomeric carbon (C-2' of the THP ring), bonded directly to the indazole nitrogen, gives a characteristic signal, often a doublet of doublets, around δ 5.5-6.0 ppm. The methylene (B1212753) protons of the THP ring often exhibit complex splitting patterns due to their diastereotopic nature arising from the adjacent stereocenter.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms. The indazole ring carbons resonate in the aromatic region (δ 110-150 ppm). The carbons of the THP ring appear in the aliphatic region, with the anomeric carbon (C-2') showing a characteristic downfield shift (δ 80-90 ppm) due to its attachment to two heteroatoms (nitrogen and oxygen).

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguous assignment of all proton and carbon signals, especially for the complex spin systems within the THP ring. COSY experiments establish proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-3 | ~8.0-8.5 (s) | ~122-125 |

| H-4 / H-7 | ~7.6-7.8 (m) | ~120-129 |

| H-5 / H-6 | ~7.0-7.4 (m) | ~118-127 |

| H-2' (anomeric) | ~5.5-6.0 (dd) | ~85-90 |

| H-6' (axial/eq) | ~3.6-4.1 (m) | ~62-68 |

| H-3', H-4', H-5' | ~1.5-2.2 (m) | ~20-35 |

Note: Predicted shifts are approximate and can vary based on solvent and other experimental conditions. s = singlet, dd = doublet of doublets, m = multiplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₁₂H₁₄N₂O), the molecular ion peak [M]⁺ would be observed at m/z 218.

The primary fragmentation pathway involves the cleavage of the glycosidic-like bond between the indazole and THP rings. This leads to two major characteristic fragments:

A fragment corresponding to the 2H-indazole cation at m/z 117.

A fragment corresponding to the tetrahydropyranyl cation at m/z 85, which arises from the loss of the indazole moiety.

Further fragmentation of the THP ring can also occur. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent molecule and its fragments with high accuracy. mdpi.com

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion |

| 218 | [C₁₂H₁₄N₂O]⁺ (Molecular Ion) |

| 117 | [C₇H₅N₂]⁺ (Indazolyl cation after N-C cleavage) |

| 85 | [C₅H₉O]⁺ (Tetrahydropyranyl cation after N-C cleavage) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹, corresponding to the THP ring.

C=C and C=N stretching: Aromatic ring vibrations for the indazole system, typically in the 1450-1620 cm⁻¹ region.

C-O-C stretching: A strong, characteristic band for the ether linkage in the THP ring, usually appearing in the 1050-1150 cm⁻¹ region.

Crucially, the absence of a broad N-H stretching band in the 3100-3500 cm⁻¹ region confirms that the indazole nitrogen is substituted.

Table 3: Characteristic Infrared (IR) Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050-3150 | C-H stretch | Aromatic (Indazole) |

| 2850-2960 | C-H stretch | Aliphatic (THP Ring) |

| 1450-1620 | C=C and C=N stretch | Aromatic Ring |

| 1050-1150 | C-O-C stretch (asymmetric) | Ether (THP Ring) |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides unambiguous proof of structure by mapping the precise atomic positions in the solid state. This technique would definitively confirm the connectivity, including the N-2 substitution on the indazole ring. escholarship.org Furthermore, it reveals detailed geometric parameters such as bond lengths, bond angles, and torsion angles. mdpi.com

For this compound, a crystal structure would:

Confirm that the tetrahydropyran substituent is attached to the N-2 atom of the indazole ring.

Show that the indazole ring system is planar.

Determine the conformation of the six-membered tetrahydropyran ring, which is expected to adopt a stable chair conformation.

Reveal the relative orientation (axial or equatorial) of the indazole substituent on the THP ring.

Provide information about intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the crystal packing. nih.gov

Table 4: Typical Bond Lengths and Angles from X-ray Crystallography of Related Indazole and THP Structures

| Bond/Angle | Typical Value |

| N-N (indazole) | ~1.35 Å |

| C-N (indazole) | ~1.38 Å |

| C-C (aromatic) | ~1.39 Å |

| C-O (THP ring) | ~1.43 Å |

| N-C (anomeric link) | ~1.45 Å |

| C-N-N (indazole) | ~105-110° |

| C-O-C (THP ring) | ~112° |

Tautomeric Equilibria and Isomerism of Indazole Derivatives, with Emphasis on 2H-Isomers

Indazole is an aromatic heterocyclic compound that exhibits annular tautomerism, existing in two primary forms: 1H-indazole and 2H-indazole. researchgate.net Thermodynamic calculations and experimental observations generally show that the 1H-tautomer is the more stable and predominant form over the 2H-indazole. nih.gov

However, the substitution of a group onto one of the nitrogen atoms "locks" the molecule into a specific isomeric form. In the case of this compound, the substituent is fixed at the N-2 position, meaning it exists solely as the 2H-isomer. The synthesis of N-substituted indazoles often yields a mixture of N-1 and N-2 isomers, making the unequivocal identification of the substitution pattern crucial.

The stability of 2H-tautomers can be influenced by intra- and intermolecular hydrogen bonds in certain derivatives. bgu.ac.ilnih.govresearchgate.net While not a tautomeric equilibrium, the distinction between the N-1 and N-2 isomers of (Tetrahydro-2H-pyran-2-yl)-indazole is critical and is best achieved using spectroscopic methods like NMR. The chemical shifts of the indazole ring protons, particularly H-3 and H-7, are significantly different between the N-1 and N-2 isomers, allowing for a clear distinction.

Stereochemical Considerations of the Tetrahydropyran Ring

The tetrahydropyran (THP) ring introduces important stereochemical features to the molecule.

Conformation: To minimize ring strain, the saturated six-membered THP ring adopts a non-planar chair conformation. msu.eduijcrcps.com This conformation has two distinct positions for substituents: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).

Anomeric Effect: The C-2' carbon of the THP ring, bonded to both the ring oxygen and the indazole nitrogen, is an anomeric center. The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon to prefer the axial position, despite potential steric hindrance. This preference is due to a stabilizing interaction between the lone pair of the ring oxygen and the antibonding orbital (σ*) of the C-N bond. The final conformational preference (axial vs. equatorial) for the indazole substituent will be a balance between this anomeric effect and steric factors.

Chirality: The C-2' anomeric carbon is a stereocenter. Consequently, this compound is a chiral molecule and exists as a pair of enantiomers (R and S). If synthesized from achiral starting materials without a chiral influence, it will be formed as a racemic mixture. The presence of this stereocenter renders the methylene protons on the THP ring (e.g., at C-3' and C-6') diastereotopic, leading to more complex splitting patterns in the ¹H NMR spectrum.

Theoretical and Computational Chemistry Investigations of this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there are currently no specific published theoretical or computational studies focused solely on the chemical compound “this compound.”

Therefore, it is not possible to provide a detailed, scientifically accurate article based on existing research for the following outlined topics:

Theoretical and Computational Chemistry Investigations of 2 Tetrahydro 2h Pyran 2 Yl 2h Indazole

Hirshfeld Surface Analysis for Intermolecular Interaction Characterization

While computational studies have been conducted on various other indazole and pyran derivatives, the direct application of those findings to 2-(Tetrahydro-2H-pyran-2-yl)-2H-indazole would be speculative and would not meet the required standards of scientific accuracy for this specific molecule. The generation of thorough and informative content, including data tables and detailed research findings as requested, is contingent on the availability of dedicated research on this particular compound.

Below is the table of compound names that would have been included in the article.

Role in Advanced Organic Synthesis and Chemical Biology Probe Development

Utilization as a Versatile Synthetic Intermediate and Building Block

The primary role of the tetrahydropyranyl (THP) group in 2-(Tetrahydro-2H-pyran-2-yl)-2H-indazole is to serve as a stable and reliable protecting group for the N-H proton of the indazole ring. This protection is crucial for directing subsequent chemical modifications to other positions of the indazole scaffold, thereby enabling the regioselective synthesis of a wide array of derivatives. The THP group is favored due to its ease of installation, stability under a variety of reaction conditions (including those involving strong bases, organometallics, and hydrides), and its straightforward removal under mild acidic conditions.

This strategic protection allows for the functionalization of the indazole core at various positions through reactions such as C-H activation, cross-coupling, and lithiation-electrophilic quench sequences. For instance, the presence of the THP group facilitates directed ortho-metalation, allowing for the introduction of substituents at the C7 position. Similarly, palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, can be effectively performed on halogenated 2-(THP)-2H-indazole precursors to introduce aryl, heteroaryl, or alkynyl moieties at specific positions.

The versatility of this building block is further demonstrated by the range of functional groups that can be introduced onto the indazole ring while the THP group is in place. This has led to the synthesis of a diverse library of substituted indazoles, which are valuable precursors for pharmaceuticals and other biologically active molecules.

Table 1: Examples of Reactions Utilizing this compound

| Reaction Type | Position of Functionalization | Reagents and Conditions | Product Type |

| Directed Ortho-Metalation | C7 | n-BuLi, THF, -78 °C; then Electrophile | 7-substituted indazoles |

| Suzuki Coupling | C3, C4, C5, C6 | Arylboronic acid, Pd catalyst, Base | Aryl-substituted indazoles |

| Sonogashira Coupling | C3, C4, C5, C6 | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted indazoles |

| C-H Arylation | C3 | Aryl halide, Pd catalyst, Ligand, Base | 3-Aryl-2H-indazoles |

Development of this compound and its Analogs as Chemical Probes for Target Engagement Studies in Research

The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities, including kinase inhibitors. The development of chemical probes based on the this compound framework allows researchers to investigate the interactions of these molecules with their biological targets, a process known as target engagement.

These chemical probes are typically designed by incorporating a reporter tag, such as a fluorophore, a biotin (B1667282) moiety, or a photo-affinity label, onto the indazole scaffold. The THP-protected indazole serves as an ideal starting point for the synthesis of these probes. The protecting group allows for the selective introduction of a linker at a specific position on the indazole ring, to which the reporter tag can then be attached. This modular approach ensures that the core pharmacophore responsible for target binding is not significantly altered.

For example, photo-affinity probes can be synthesized by introducing a photoreactive group (e.g., a diazirine or benzophenone) onto a 2-(THP)-2H-indazole analog. Upon irradiation with UV light, these probes form a covalent bond with their target protein, allowing for its identification and characterization. Similarly, biotinylated probes can be used to pull down and isolate the target protein from complex biological mixtures for subsequent analysis by techniques such as mass spectrometry.

Table 2: Components of Chemical Probes Derived from this compound

| Component | Function | Example Moieties |

| Binding Moiety | Interacts with the biological target | Substituted 2H-indazole core |

| Linker | Connects the binding moiety to the reporter tag | Alkyl chains, polyethylene (B3416737) glycol (PEG) |

| Reporter Tag | Enables detection and/or isolation of the probe-target complex | Biotin, Fluorescein, Rhodamine, Diazirine, Benzophenone |

Strategies for Diversity-Oriented Synthesis Using the Indazole-THP Scaffold

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. The this compound scaffold is an excellent platform for DOS due to the multiple points of diversification it offers.

A common strategy involves a "build-couple-pair" approach. In the "build" phase, a library of functionalized 2-(THP)-2H-indazoles is created by introducing various substituents at different positions of the indazole ring, as described in section 6.1. In the "couple" phase, these functionalized indazoles are coupled with a diverse set of building blocks. Finally, in the "pair" phase, the resulting products can be further modified or combined to generate a large and structurally diverse library of compounds.

The THP protecting group plays a critical role in this strategy by allowing for controlled and sequential functionalization of the indazole core. For instance, one position of the indazole can be functionalized, followed by the removal of the THP group and subsequent N-alkylation or N-arylation to introduce further diversity. This iterative approach, combined with parallel synthesis techniques, enables the rapid generation of thousands of unique indazole-based compounds.

These libraries can then be screened against a variety of biological targets to identify novel hits for drug development. The structural information gained from these screens can also inform the design of more potent and selective second-generation compounds.

Future Perspectives and Emerging Research Directions for 2 Tetrahydro 2h Pyran 2 Yl 2h Indazole

Innovations in Regioselective Synthesis and Derivatization

Emerging strategies include transition-metal-catalyzed C-H activation and annulation sequences, which offer a powerful tool for constructing functionalized indazoles. researchgate.net For instance, copper- and palladium-catalyzed one-pot, three-component reactions have been developed for the synthesis of 2H-indazoles from simple precursors like 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). organic-chemistry.org Another innovative approach is the Cadogan reductive cyclization, which has been refined to proceed under milder conditions, allowing for an operationally simple, one-pot synthesis of 2H-indazoles from ortho-imino-nitrobenzene substrates. nih.govnih.govorganic-chemistry.org These methods provide direct access to N-2 substituted indazoles, potentially bypassing the need for intermediates like THP-indazole. organic-chemistry.org

Furthermore, direct alkylation reactions mediated by agents like Gallium/Aluminium offer high yields for the regioselective synthesis of 2H-indazoles from unprotected indazoles and various bromides. rsc.orgresearchgate.net The development of these direct methods represents a significant step forward, offering more atom-economical and efficient pathways to the desired N-2 isomers.

| Synthetic Method | Description | Key Advantages | Relevant Research Focus |

|---|---|---|---|

| One-Pot Condensation-Cadogan Cyclization | Reductive cyclization of ortho-imino-nitrobenzene substrates generated in situ. nih.govorganic-chemistry.org | Operationally simple, mild conditions, avoids isolation of intermediates. organic-chemistry.org | Expanding substrate scope to include diverse functional groups and aliphatic amines. nih.gov |

| Transition Metal-Catalyzed Reactions | Copper- or Palladium-catalyzed multi-component reactions or intramolecular aminations to form the indazole ring. researchgate.netorganic-chemistry.org | High tolerance for various functional groups, broad substrate scope. organic-chemistry.org | Development of novel catalysts and ligand systems to improve efficiency and selectivity. researchgate.net |

| Ga/Al-Mediated Direct Alkylation | Direct, regioselective alkylation of indazoles with alkyl or benzyl (B1604629) bromides. rsc.orgresearchgate.net | High yields, good regioselectivity for the N-2 position. researchgate.net | Application to a wider range of electrophiles and scaling up of the reaction. researchgate.net |

| Photocatalysis | Visible-light-mediated synthesis of arylated 2-aryl-2H-indazoles. organic-chemistry.org | Mild, environmentally friendly conditions, operational simplicity. organic-chemistry.org | Late-stage modification of complex drug molecules. organic-chemistry.org |

Application of Machine Learning and AI in Compound Design and Synthetic Route Planning

For 2-(Tetrahydro-2H-pyran-2-yl)-2H-indazole, AI can be employed in several ways:

Synthetic Route Optimization: AI algorithms can plan the most efficient synthesis for novel indazole derivatives, determining whether a protection strategy using the THP group is optimal compared to newer direct functionalization methods based on factors like cost, yield, and step count. pharmafeatures.com

Novel Compound Design: ML models can be trained on datasets of known bioactive indazole compounds to predict the properties of new, hypothetical derivatives. mdpi.com This allows for the in silico design of novel indazole-based drug candidates with enhanced potency, selectivity, or improved pharmacokinetic profiles. nih.gov

Reaction Condition Prediction: AI tools can predict the optimal conditions (catalyst, solvent, temperature) for a given transformation, accelerating the experimental validation process for the synthesis and derivatization of THP-indazole and related compounds. chemcopilot.com

| AI/ML Application | Description | Impact on Indazole-THP Research |

|---|---|---|

| AI-Powered Retrosynthesis | Algorithms deconstruct a target molecule to propose viable synthetic routes from simpler starting materials. chemcopilot.comchemrxiv.org | Identifies the most efficient pathways for complex indazole derivatives, evaluating the utility of the THP protecting group strategy. pharmafeatures.com |

| Predictive Modeling for Bioactivity | Machine learning models trained on known structure-activity relationship (SAR) data predict the biological properties of new compounds. mdpi.com | Enables the rational design of novel indazole derivatives with desired therapeutic effects before synthesis. nih.gov |

| Automated Synthesis Platforms | Integration of AI planning with robotic lab hardware to execute multi-step syntheses with minimal human intervention. pharmafeatures.comucla.edu | Accelerates the synthesis-test-learn cycle for new indazole-based drug candidates. |

Exploration of Novel Chemical Transformations and Reaction Mechanisms

A deeper understanding of reaction mechanisms is crucial for developing more efficient and selective synthetic methods. For indazoles, significant research has focused on elucidating the pathways of classical reactions like the Cadogan cyclization. nih.gov Studies have provided evidence for competent oxygenated intermediates (2H-indazole N-oxides), challenging the long-held belief that the reaction proceeds exclusively via a nitrene intermediate. nih.govescholarship.org This mechanistic insight allows for the design of reactions under much milder conditions, even at room temperature, which is a significant improvement over the harsh, high-temperature conditions traditionally required. escholarship.org

Computational chemistry plays a vital role in this area. amrita.edumdpi.com Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and explain observed regioselectivity. nih.gov For indazole-THP systems, computational studies can help understand the conformational preferences of the THP group and its electronic influence on the reactivity of the indazole core. doi.org This knowledge can guide the development of new transformations, such as novel C-H functionalization reactions at the C3 position or on the benzene (B151609) ring of the indazole scaffold, which are highly sought after for late-stage modification of complex molecules. researchgate.net

Future work will likely focus on discovering entirely new transformations that can be applied to the indazole-THP system, potentially leveraging photoredox catalysis or electrochemistry to achieve novel reactivity under sustainable conditions. organic-chemistry.org

Development of Advanced Analytical Techniques for Characterization of Indazole-THP Systems

The unambiguous characterization of N-1 and N-2 substituted indazole isomers is a critical challenge in their synthesis. The development of advanced and more sensitive analytical techniques is essential for quality control and structural verification.

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for distinguishing between isomers. nih.govulisboa.pt Detailed analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, often supported by computational GIAO (Gauge-Invariant Atomic Orbital) calculations of absolute shieldings, provides a reliable method for structural assignment. nih.gov Single-crystal X-ray diffraction provides definitive proof of molecular structure, including the precise location of substituents on the indazole ring, and reveals details about intermolecular interactions in the solid state. ulisboa.pt

For chiral indazole derivatives, which are common in drug development, chiral separation techniques are indispensable. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) using chiral stationary phases or chiral selectors are powerful methods for separating enantiomers and determining enantiomeric purity. mdpi.com The future in this area points towards the integration of microfluidics with these separation techniques, allowing for higher throughput, reduced sample consumption, and faster analysis times. mdpi.com These advanced analytical tools are crucial for ensuring the quality and stereochemical integrity of final compounds derived from intermediates like this compound.

| Analytical Technique | Application for Indazole-THP Systems | Key Advantages |

|---|---|---|

| Multinuclear NMR Spectroscopy | Structural elucidation and differentiation of N-1 and N-2 isomers. nih.govulisboa.pt | Provides detailed structural information in solution; can be enhanced with computational calculations. nih.gov |

| X-Ray Crystallography | Unambiguous determination of molecular structure in the solid state. ulisboa.pt | Provides definitive proof of regiochemistry and stereochemistry. |

| Chiral HPLC and Capillary Electrophoresis (CE) | Separation and quantification of enantiomers of chiral indazole derivatives. mdpi.com | High separation efficiency, high resolution, and sensitivity. mdpi.com |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for structural confirmation. ulisboa.pt | High sensitivity and ability to be coupled with separation techniques (e.g., LC-MS). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.